REACTION_CXSMILES
|
[CH:1]1([NH:4][CH:5]=[C:6]([C:12]([C:14]2[C:15](Cl)=[N:16][C:17]([Cl:21])=[C:18]([F:20])[CH:19]=2)=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:3][CH2:2]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C(#N)C>[Cl:21][C:17]1[N:16]=[C:15]2[C:14]([C:12](=[O:13])[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][N:4]2[CH:1]2[CH2:3][CH2:2]2)=[CH:19][C:18]=1[F:20] |f:1.2.3.4|
|
Name
|
ethyl 3-cyclopropylamino-2-(2,6-dichloro-5-fluoropyridine-3-carbonyl)acrylate
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC=C(C(=O)OCC)C(=O)C=1C(=NC(=C(C1)F)Cl)Cl
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
K3PO4
|
Quantity
|
8.56 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
was then stirred at the same temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under heating to 75˜80° C
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered under a reduced pressure
|
Type
|
WASH
|
Details
|
washed with 77 ml of dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under a reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in 77 ml of dichloromethane
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under a reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)OCC)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.17 g | |
YIELD: PERCENTYIELD | 98.5% | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |